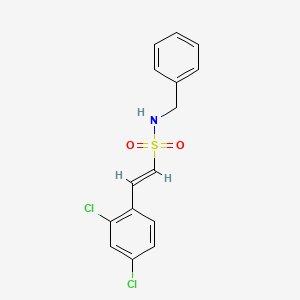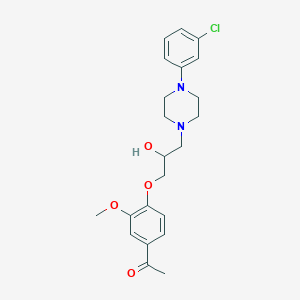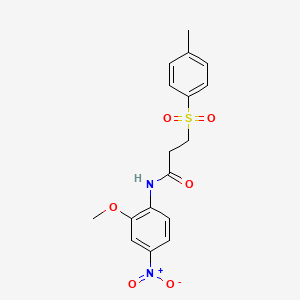
(E)-N-benzyl-2-(2,4-dichlorophenyl)ethenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-N-benzyl-2-(2,4-dichlorophenyl)ethenesulfonamide” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a 2,4-dichlorophenyl group (a benzene ring with chlorine atoms at the 2nd and 4th positions), and an ethenesulfonamide group (a double bond attached to a sulfonamide group). The “(E)” denotes the geometry around the double bond .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the ethene double bond. The “(E)” configuration indicates that the benzyl and 2,4-dichlorophenyl groups are on opposite sides of the double bond .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the ethene double bond and the electron-withdrawing chlorine atoms on the phenyl ring. The sulfonamide group could also participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group and the nonpolar benzene rings could affect its solubility. The dichlorophenyl group could also influence its reactivity .Applications De Recherche Scientifique
Water Treatment and Environmental Remediation
(E)-N-benzyl-2-(2,4-dichlorophenyl)ethenesulfonamide: has shown promise in water treatment processes. Researchers have explored its use in degrading chlorophenols, such as 2,4-dichlorophenol (2,4-DCP), which are common environmental contaminants . Sequential electrocatalytic reduction and oxidation with a Pd-MWCNTs/Ni-foam electrode efficiently degrade 2,4-DCP, achieving high removal efficiencies for both phenol and total organic carbon (TOC). Hydroxy radicals (·OH) play a crucial role in this process.
Herbicide Development
Given its structural similarity to herbicides, (E)-N-benzyl-2-(2,4-dichlorophenyl)ethenesulfonamide could serve as a valuable lead compound for designing novel herbicides. Herbicides based on 2,4-dichlorophenoxyacetic acid (2,4-D) are widely used in agriculture to control broadleaf weeds . Investigating its herbicidal activity and mode of action may yield insights for sustainable weed management.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-N-benzyl-2-(2,4-dichlorophenyl)ethenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2S/c16-14-7-6-13(15(17)10-14)8-9-21(19,20)18-11-12-4-2-1-3-5-12/h1-10,18H,11H2/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIVQTUDYARTGP-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide](/img/structure/B2390233.png)
![3-[(2,5-dimethylphenyl)sulfonyl]-N,N-diethyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2390234.png)



![5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2390244.png)

![2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride](/img/structure/B2390246.png)
![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2390247.png)

![2,6-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2390251.png)

![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2390255.png)
